molecular formula C6H6Cl2N2O2S B3383458 4-Amino-2,5-dichlorobenzene-1-sulfonamide CAS No. 42480-70-6

4-Amino-2,5-dichlorobenzene-1-sulfonamide

Cat. No. B3383458
CAS RN: 42480-70-6
M. Wt: 241.09 g/mol
InChI Key: LOUBHADNEPMWMA-UHFFFAOYSA-N
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Description

4-Amino-2,5-dichlorobenzene-1-sulfonamide is a chemical compound with the CAS Number: 42480-70-6 . It has a molecular weight of 241.1 and is typically stored at room temperature . The compound is usually in the form of a powder .


Molecular Structure Analysis

The InChI code for 4-Amino-2,5-dichlorobenzene-1-sulfonamide is 1S/C6H6Cl2N2O2S/c7-3-2-6 (13 (10,11)12)4 (8)1-5 (3)9/h1-2H,9H2, (H2,10,11,12) . This indicates that the compound has a benzene ring with two chlorine atoms and a sulfonamide group attached to it, along with an amino group .


Physical And Chemical Properties Analysis

4-Amino-2,5-dichlorobenzene-1-sulfonamide is a powder that is stored at room temperature .

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . These correspond to potential hazards if the compound is swallowed, comes into contact with skin, comes into contact with eyes, or if its dust/fume/gas/mist/vapors/spray is inhaled .

properties

IUPAC Name

4-amino-2,5-dichlorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2O2S/c7-3-2-6(13(10,11)12)4(8)1-5(3)9/h1-2H,9H2,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOUBHADNEPMWMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)S(=O)(=O)N)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20601073
Record name 4-Amino-2,5-dichlorobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20601073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2,5-dichlorobenzene-1-sulfonamide

CAS RN

42480-70-6
Record name 4-Amino-2,5-dichlorobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20601073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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